molecular formula C9H6BrNS B12559873 4-(5-Bromothiophen-3-yl)pyridine CAS No. 143584-40-1

4-(5-Bromothiophen-3-yl)pyridine

Cat. No.: B12559873
CAS No.: 143584-40-1
M. Wt: 240.12 g/mol
InChI Key: UZWSBEQOGAIHJI-UHFFFAOYSA-N
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Description

4-(5-Bromothiophen-3-yl)pyridine is an organic compound that features a pyridine ring substituted with a 5-bromothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromothiophen-3-yl)pyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between a boronic acid or ester and an aryl halide. For this compound, the reaction involves 5-bromothiophene-3-boronic acid and 4-bromopyridine in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromothiophen-3-yl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

    Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Coupling Reactions: Palladium catalysts, boronic acids or esters, and bases like potassium carbonate.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products with various functional groups replacing the bromine atom.

    Coupling: Larger, more complex aromatic systems.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiophene derivatives.

Scientific Research Applications

4-(5-Bromothiophen-3-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Bromothiophen-3-yl)pyridine depends on its application. In organic electronics, it acts as a building block for conjugated polymers, facilitating electron transport. In medicinal chemistry, it may interact with biological targets through its aromatic and heterocyclic structures, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Bromothiophen-3-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly valuable in the synthesis of conjugated polymers and other advanced materials.

Properties

CAS No.

143584-40-1

Molecular Formula

C9H6BrNS

Molecular Weight

240.12 g/mol

IUPAC Name

4-(5-bromothiophen-3-yl)pyridine

InChI

InChI=1S/C9H6BrNS/c10-9-5-8(6-12-9)7-1-3-11-4-2-7/h1-6H

InChI Key

UZWSBEQOGAIHJI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CSC(=C2)Br

Origin of Product

United States

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